H-Phe-Phe-Phe-OH

Beschreibung

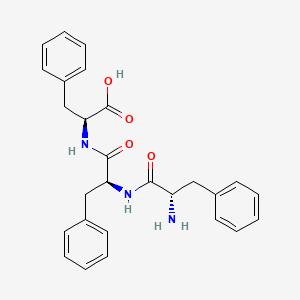

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O4/c28-22(16-19-10-4-1-5-11-19)25(31)29-23(17-20-12-6-2-7-13-20)26(32)30-24(27(33)34)18-21-14-8-3-9-15-21/h1-15,22-24H,16-18,28H2,(H,29,31)(H,30,32)(H,33,34)/t22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBENHWCORLVGEQ-HJOGWXRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948646 | |

| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-81-6 | |

| Record name | Phenylalanyl-phenylalanyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of H Phe Phe Phe Oh

Principles of H-Phe-Phe-Phe-OH Synthesis

The chemical synthesis of this compound, like other peptides, is primarily achieved through two main strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). wikipedia.orgwikipedia.org Both methods rely on the stepwise formation of peptide bonds between amino acid residues. A key principle in peptide synthesis is the use of protecting groups to prevent unwanted side reactions at the reactive N-terminus and C-terminus, as well as on any reactive amino acid side chains. wikipedia.orgnih.gov

Solution-Phase Synthesis: This classical approach involves carrying out the coupling and deprotection reactions in a homogenous solution. ekb.egrsc.org While it can be advantageous for large-scale production, it often requires purification of the intermediate peptide at each step, which can be time-consuming and may lead to significant product loss. ekb.eg20.210.105 The synthesis of a dipeptide derivative, Boc-Phe-Phe, has been demonstrated using a conventional solution-phase coupling reaction. rsc.org

Solid-Phase Peptide Synthesis (SPPS): Developed by R. Bruce Merrifield, SPPS has become the more common method for peptide synthesis. wikipedia.org20.210.105 In SPPS, the C-terminal amino acid is first attached to an insoluble polymer resin. wikipedia.org The peptide chain is then assembled in a stepwise manner by adding N-protected amino acids. thermofisher.com A significant advantage of SPPS is that excess reagents and by-products can be easily removed by washing the resin, simplifying the purification process. 20.210.105 The synthesis of phenylalanine-containing peptides has been successfully demonstrated using a traceless triazene (B1217601) linker on a solid support. nih.gov After the desired sequence is assembled, the peptide is cleaved from the resin and all protecting groups are removed. biosynth.com

The formation of the peptide bond itself requires the activation of the C-terminal carboxyl group of the incoming amino acid. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. mdpi.com

Strategic Chemical Modifications for Modulating Assembly

The self-assembly of this compound and related peptides is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic phenyl rings. nih.gov By strategically modifying the peptide's chemical structure, it is possible to precisely control these interactions and thus modulate the resulting nanostructure morphology and properties.

N-terminal Protecting Group Strategies (e.g., Fmoc, Boc)

The introduction of protecting groups at the N-terminus is a fundamental step in peptide synthesis to control the direction of chain elongation. wikipedia.orgbachem.com However, these groups can also be strategically retained in the final peptide to influence its self-assembly characteristics. The two most common N-terminal protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the acid-labile tert-butoxycarbonyl (Boc). wikipedia.orgthermofisher.com

The bulky and aromatic nature of the Fmoc group can significantly enhance the self-assembly process through additional π-π stacking and hydrophobic interactions. rsc.org For instance, while H-Phe-Phe-OH can form nanotubes or vesicles, the Fmoc-protected counterpart, Fmoc-Phe-Phe-OH, readily forms extended fibrillar networks that can lead to hydrogel formation. jpt.comresearchgate.net The attachment of large aromatic groups like Fmoc to short peptides is a known strategy to promote self-assembly and gelation. rsc.org The development of Fmoc-based hydrogels was significantly advanced by the study of Fmoc-Phe-Phe-OH. rsc.org

Similarly, the Boc group, although less bulky than Fmoc, also impacts self-assembly. The introduction of a Boc group to diphenylalanine (H-Phe-Phe-OH) alters its assembly pathway. For example, Boc-Phe-Phe-OH can form fibrillar structures in aqueous solutions and spherical aggregates in organic solvents. Co-assembly of H-Phe-Phe-OH and Boc-Phe-Phe-OH can lead to unique "molecular necklace" structures. nih.gov

| Protecting Group | Removal Condition | Impact on Self-Assembly | Resulting Nanostructures |

| Fmoc | Mild base (e.g., piperidine) thermofisher.com | Enhances π-π stacking and hydrophobicity rsc.org | Nanofibers, hydrogels jpt.comresearchgate.net |

| Boc | Moderately strong acid (e.g., TFA) thermofisher.com | Modulates hydrophobicity and steric interactions | Fibrils, spherical aggregates |

Incorporation of Non-Canonical Amino Acid Analogues

The substitution of one or more phenylalanine residues in the this compound sequence with non-canonical (unnatural) amino acids offers a powerful tool to fine-tune the peptide's properties. nih.gov These analogues can introduce new functionalities, alter stereochemistry, or modify the peptide backbone, thereby influencing self-assembly in predictable ways. acs.org

The incorporation of non-canonical amino acids can be achieved through standard peptide synthesis protocols, with the appropriately protected non-canonical amino acid being introduced at the desired position in the sequence. The development of stimuli-responsive non-canonical amino acids has expanded the possibilities for controlling peptide assembly under specific biological conditions. acs.orgnih.gov

One example is the use of α,β-dehydroamino acids, which can influence the aggregation process. nih.gov Another approach involves the incorporation of amino acids with different stereochemistry, such as D-amino acids. For example, the heterochiral dipeptide D-Phe-L-Phe self-assembles into homogeneous nanofibrils, forming a stable hydrogel, in contrast to the homochiral L-Phe-L-Phe. acs.orgnih.gov

| Non-Canonical Analogue | Rationale for Incorporation | Effect on Assembly | Reference |

| D-Phenylalanine | Altering stereochemistry | Formation of homogeneous nanofibrils and stable hydrogels | acs.orgnih.gov |

| α,β-Dehydroamino acids | Inducing conformational constraints | Influences aggregation process | nih.gov |

| 2-Nitroimidazol-1-yl alanine | Introducing stimuli-responsiveness | Enables nitroreductase-responsive self-assembly | acs.org |

Peripheral Functionalization for Advanced Properties (e.g., Halogenation, Silylation)

Beyond modifications to the peptide backbone and N-terminus, the peripheral functionalization of the amino acid side chains provides another avenue for tailoring the properties of this compound.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl rings of phenylalanine can significantly impact self-assembly. researchgate.net Halogenation can alter the electronic properties of the aromatic ring, introduce new intermolecular interactions such as halogen bonding, and enhance hydrophobicity. researchgate.netnih.gov For example, the incorporation of single halogen substituents on the aromatic side-chain of Fmoc-Phe has been shown to dramatically enhance self-assembly and hydrogelation compared to the non-halogenated parent molecule. researchgate.net The position of the halogen on the phenyl ring (ortho, meta, or para) and the identity of the halogen itself exert a strong influence on the rate of assembly and the mechanical properties of the resulting hydrogel. researchgate.netrsc.org Iodination, in particular, has been shown to be an effective strategy to augment the stability of resulting hydrogels. nih.govnih.gov

Silylation: The incorporation of silicon-containing moieties, or silylation, is an emerging strategy to modify the properties of peptides. acs.org Silylation can increase the lipophilicity of the peptide, which can influence its self-assembly and bioavailability. acs.org Silylated peptides can also serve as building blocks for the synthesis of new materials through processes like sol-gel polymerization. rsc.org For instance, silylated dipeptides have been shown to self-assemble into rod-shaped structures and spherical particles, with the final morphology being dependent on the specific peptide sequence. rsc.org Silylation can also be used to introduce reactive groups for grafting peptides onto surfaces. frontiersin.org

| Modification | Purpose | Effect on Properties |

| Halogenation | Modulate electronic properties and hydrophobicity, introduce halogen bonding | Enhanced self-assembly, altered hydrogel strength and formation rate researchgate.netrsc.org |

| Silylation | Increase lipophilicity, enable further chemical reactions | Modified self-assembly, potential for new material synthesis acs.orgrsc.org |

Compound Names

| Abbreviation | Full Name |

| This compound | Phenylalanyl-phenylalanyl-phenylalanine |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| Boc | tert-butoxycarbonyl |

| DCC | N,N'-dicyclohexylcarbodiimide |

| HOBt | 1-hydroxybenzotriazole |

| TFA | Trifluoroacetic acid |

| H-Phe-Phe-OH | Diphenylalanine |

| D-Phe | D-Phenylalanine |

| L-Phe | L-Phenylalanine |

Hierarchical Structural Architectures Formed by H Phe Phe Phe Oh Self Assembly

Specific Morphologies of H-Phe-Phe-Phe-OH Assemblies

The self-assembly of this compound is highly efficient, leading to specific and well-defined nanostructures, primarily characterized as nanoplates. This process is governed by a combination of non-covalent interactions, where the aromatic side chains of the phenylalanine residues play a crucial role.

Research has shown that the triphenylalanine peptide, this compound, self-assembles into distinct plate-like nanostructures. nih.gov These nanoplates are a result of the hierarchical organization of the peptide monomers. The process is influenced by factors such as solvent composition and peptide concentration, which can guide the assembly pathway. nih.gov

Table 1: Morphologies of Self-Assembled Phenylalanine-Based Peptides

| Compound Name | Assembled Morphology | Key Driving Interactions |

|---|---|---|

| This compound (FFF) | Nanoplates, Spherical Structures | π-π stacking, Hydrogen bonding |

This table summarizes the observed self-assembled morphologies for this compound and a related diastereomer.

A defining characteristic of the assembled structures of this compound and related peptides is the prevalence of β-sheet secondary structures. nih.govrsc.org This conformation is fundamental to the formation of the larger hierarchical architectures. In a β-sheet, the peptide backbones are extended and aligned, allowing for the formation of a stable network of intermolecular hydrogen bonds between the amide and carbonyl groups of adjacent peptide chains. tandfonline.comnih.gov

For this compound, the molecules arrange into β-sheets which then stack to form the observed nanoplates. rsc.org This β-sheet arrangement orients the phenylalanine side chains in a way that facilitates favorable π-π stacking interactions, further stabilizing the entire assembly. frontiersin.org Studies on various other short aromatic peptides, including terminally protected tripeptides and designed sequences, consistently reveal the formation of anti-parallel β-sheet structures as the foundational secondary motif. tandfonline.comrsc.org This underscores the β-sheet as a highly favored and stable conformation in the self-assembly of these aromatic systems.

Diverse Supramolecular Structures in Related Aromatic Peptide Systems

The principles of self-assembly observed in this compound extend to a wide range of related aromatic peptide systems. By modifying the peptide sequence, length, or by adding protecting groups, a remarkable diversity of supramolecular architectures can be achieved, including nanotubes, spheres, and fibers. These structures are driven by a delicate balance of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and the crucial π-π stacking of aromatic residues. frontiersin.orgreading.ac.uk

One of the most studied morphologies in aromatic peptide self-assembly is the nanotube. The dipeptide H-Phe-Phe-OH (FF), which is the core recognition motif of the Alzheimer's β-amyloid polypeptide, is well-known for its ability to spontaneously form discrete, rigid, and well-ordered tubular nanostructures. nih.govnih.govmdpi.com These nanotubes can further organize into larger microtubes. mdpi.com

Cyclic peptides also represent a significant class of building blocks for nanotubular structures. rsc.orgnih.gov By arranging in a stacked ring formation, they create hollow tubes stabilized by intermolecular hydrogen bonds. nih.gov The dimensions and properties of these nanotubes can be controlled by the number and nature of the amino acids in the cyclic structure. rsc.org For instance, the octapeptide Lanreotide self-assembles into monodisperse nanotubes with a diameter of 24.4 nm. pnas.org Furthermore, advanced techniques like vapor deposition allow for the controlled growth of large, aligned arrays of aromatic peptide nanotubes on surfaces. nih.gov

Spherical and vesicular structures are another common morphology observed in the self-assembly of aromatic peptides. These assemblies are often formed by peptide amphiphiles, which possess both hydrophobic and hydrophilic segments. frontiersin.orgchemisgroup.us In aqueous environments, these molecules can organize to sequester their hydrophobic parts away from the water, leading to the formation of micelles or vesicles. frontiersin.orgnih.gov

For example, the simple dipeptide diphenylglycine, an analog of diphenylalanine, is known to form nano-spherical assemblies. rsc.orgnih.gov Similarly, modifying diphenylalanine with a Boc protecting group (Boc-Phe-Phe-OH) can lead to the formation of either nanotubes or nanospheres depending on the assembly conditions. rsc.org The introduction of a cysteine residue to diphenylalanine has been shown to produce spherical vesicles. nih.gov The balance of interactions, such as electrostatic repulsion between charged head groups and hydrophobic attraction between tails, dictates whether the resulting structures are spherical or elongated into other forms like fibers or tubes. frontiersin.org

Fibrillar structures are a hallmark of peptide self-assembly, most notably in the context of amyloid diseases, but also as a basis for advanced biomaterials. nih.gov Many short aromatic peptides and their derivatives can form extensive networks of nanofibers, often leading to the formation of hydrogels that can entrap large amounts of water. reading.ac.ukacs.org

These fibrillar networks are typically built from β-sheet structures, where the peptides are linked by hydrogen bonds to form long filaments that subsequently entangle. acs.orgacs.org For instance, tripeptides composed of phenylalanine and isoleucine have been shown to assemble into nanofibers, with the specific molecular arrangement depending on the amino acid sequence. mdpi.com Conjugating aromatic groups to the N-termini of collagen-mimetic peptides can also induce self-assembly into nanofibers. mdpi.com The interplay between hydrophobic and aromatic interactions is critical; the presence of a diphenylalanine motif in porphyrin-peptide conjugates, for example, can direct the assembly towards fibrillar morphologies over other structures. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | FFF, Triphenylalanine |

| H-Phe-Phe-OH | FF, Diphenylalanine |

| L-Phe-L-Phe-D-Phe | FFf |

| Boc-Phe-Phe-OH | Boc-FF |

| Carboxybenzyl-protected diphenylalanine | z-FF |

| Diphenylglycine | - |

| Cysteine-diphenylalanine | - |

| Lanreotide | - |

| Phenylalanine | Phe, F |

| Isoleucine | Ile, I |

This table lists the chemical compounds referred to in the text.

Observation of Sheet-like and Ribbon Structures

The self-assembly of this compound gives rise to distinct planar and elongated nanostructures. Unlike the dipeptide H-Phe-Phe-OH, which is known to form discrete, hollow nanotubes, this compound demonstrates a preference for forming plate-like nanostructures under similar conditions. nih.gov Transmission electron microscopy (TEM) has revealed that these are well-ordered, elongated assemblies. nih.gov

Further investigation into the morphology of these assemblies at varying concentrations and solvent conditions has shown the formation of well-defined microfibrils that exhibit characteristics of helical ribbons. mdpi.com At very dilute concentrations (e.g., 0.05 mg/mL in a hexafluoroisopropanol (HFIP):water mixture), these microfibrils can extend to lengths of approximately 230 μm. mdpi.com A key feature of these structures is a single twist axis along their long helical axis, with a half-pitch length of about 50 μm. mdpi.com These twisted microfibrils are composed of a dense packing of laminates, each around 320 nm wide, a structural motif that has been compared to amyloid fibrils. mdpi.com The formation of these ribbon-like structures is attributed to the odd number of phenylalanine residues in the tripeptide, which leads to different packing and intermolecular interactions compared to its dipeptide counterpart. mdpi.com

Spectroscopic analysis, specifically Fourier-transform infrared (FTIR) spectroscopy, of the this compound assemblies reveals a sharp peak in the amide I region at approximately 1630 cm⁻¹. nih.gov This peak is indicative of an extended β-sheet structure within the peptide backbone, which is a common secondary structure in self-assembled peptide nanomaterials. nih.gov

Table 1: Morphological Characteristics of this compound Self-Assembled Structures

| Parameter | Observation | Reference |

| Primary Morphology | Plate-like nanostructures, Elongated assemblies | nih.gov |

| Secondary Morphology | Microfibrils, Helical ribbons | mdpi.com |

| Dimensions | Microfibril length: ~230 μm; Laminate width: ~320 nm; Half pitch length: ~50 μm | mdpi.com |

| Underlying Structure | Dense packing of laminates | mdpi.com |

| Secondary Structure | β-sheet | nih.gov |

Construction of Vertically Aligned, Highly Ordered 3-D Bionanostructures

While extensive research has demonstrated the formation of vertically aligned, highly ordered 3-D bionanostructures from phenylalanine-containing peptides, specific studies detailing this for this compound are less common compared to its di- and tetra-phenylalanine analogs. However, comparative studies on the role of molecular structure in forming such architectures provide valuable insights.

Research has shown that peptides like H-Phe-Phe-OH and H-Phe-Phe-Phe-Phe-OH can generate vertically-aligned, highly ordered 3-D bionanostructures through techniques like physical vapor deposition. mdpi.com In contrast, under the same conditions, this compound was not observed to form distinctly ordered structures. mdpi.com This suggests that the length of the peptide chain is a critical factor in the ability to form these specific 3-D architectures under certain experimental setups. The difference in self-assembly behavior is attributed to the interplay of hydrogen bonding and π-π stacking interactions, with clusters primarily driven by hydrogen bonds being more likely to form 3-D morphologies. mdpi.com

It is important to note that the propensity for forming vertically aligned structures is highly dependent on the experimental conditions, including the substrate, deposition technique, and solvent system. While one study did not observe this for this compound, it does not entirely preclude the possibility under different conditions. The field continues to evolve, with ongoing research into establishing clear engineering rules for the fabrication of 3-D bionanostructures from various peptide sequences. mdpi.com

Complex Co-assembled Supramolecular Structures

The co-assembly of different peptide monomers into a single supramolecular structure offers a pathway to create more complex and functional biomaterials. The incorporation of this compound into such systems can modulate the resulting morphology and properties.

Studies on phenylalanine homopeptides with protective end-capping groups, which alter the intermolecular interactions, provide a model for understanding complex assemblies. For instance, when the N- and C-termini of this compound are capped with fluorenyl groups (Fmoc-FFF-OFm), the self-assembly behavior is significantly altered, leading to a variety of stable polymorphic structures depending on the conditions. csic.es These include stacked braids, doughnut-like structures, bundled arrays of nanotubes, and spherulitic microstructures. csic.es

While direct studies on the co-assembly of uncapped this compound with other peptides are not as prevalent in the reviewed literature, the principles derived from studies of its capped counterparts and related peptides are informative. The balance of electrostatic interactions (from the free N- and C-termini) and π-π stacking interactions (from the phenyl rings) in this compound will dictate its behavior in a co-assembly system. researchgate.netnih.gov The odd number of phenyl rings in the tripeptide, compared to the more extensively studied dipeptide, introduces a different stereochemical and interactive profile, which can lead to unique hierarchical structures when combined with other building blocks. mdpi.com The investigation of these complex co-assembled systems remains an active area of research, with the potential to design novel materials with tailored properties. csic.es

Advanced Characterization Techniques for H Phe Phe Phe Oh Supramolecular Assemblies

High-Resolution Imaging for Morphological and Nanoscale Analysis

High-resolution imaging techniques are indispensable for visualizing the diverse morphologies of H-Phe-Phe-Phe-OH assemblies, which can range from nanofibers and nanoplates to more complex architectures. nih.govrsc.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the topographical features of this compound assemblies at the nanoscale. researchgate.net It provides three-dimensional images of the sample surface, revealing details about the size, shape, and surface texture of the self-assembled structures. researchgate.netnih.gov For instance, AFM has been used to analyze the surface topography of coatings made from self-assembled Fmoc-tripeptides, a related class of compounds. frontiersin.org In such studies, samples are typically deposited on a substrate like mica or silicon and observed in a dry state. researchgate.netfrontiersin.org The technique can also be used to measure the mechanical properties of these assemblies, such as their stiffness. rsc.org

A study on a related Boc-protected dipeptide, Boc-Phe-Phe-OH, utilized AFM to image nanospheres deposited on a mica surface. The scan revealed the size and distribution of these spherical assemblies. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is another critical imaging technique that provides high-resolution images of the surface morphology of this compound assemblies. nih.gov SEM analysis has been instrumental in observing the fibrillar networks and various other structures formed by different phenylalanine-containing peptides. mdpi.comrsc.org For instance, SEM images have shown that tripeptides containing only phenylalanine or isoleucine can form fibrous assemblies, with variations in thickness and stiffness depending on the specific amino acid sequence. mdpi.com

In a study comparing the self-assembly of diphenylalanine (FF) and triphenylalanine (FFF), SEM was used to reveal that while FF formed nanotubes, FFF assembled into plate-like nanostructures. nih.gov Samples for SEM are often prepared by drop-casting a solution of the peptide onto a substrate like a silicon wafer and then coating it with a thin layer of a conductive material, such as platinum, to enhance imaging quality. arxiv.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of this compound assemblies. TEM analysis of negatively stained samples of this compound has indicated the formation of well-ordered, elongated assemblies referred to as "nanoplates". nih.gov This technique has also been crucial in observing the nanofibrous networks in hydrogels formed by related peptides. mdpi.com For example, TEM images of a hydrogel formed from a benzo[b]thiophene-conjugated l-Phe-l-Phe-OH revealed nanofibers with an average thickness of 17 nm that assembled into a three-dimensional network. mdpi.com

In some cases, cryogenic TEM (cryo-TEM) is employed to observe the assemblies in a near-native, hydrated state, providing a more accurate representation of their structure in solution. acs.org

Super-Resolution Microscopy Techniques (e.g., SMLM)

Super-resolution microscopy techniques, such as Single-Molecule Localization Microscopy (SMLM), have emerged as powerful tools for studying peptide self-assembly with unprecedented detail, breaking the diffraction limit of conventional light microscopy. mdpi.comfrontiersin.org SMLM allows for the visualization of features on the order of tens of nanometers. mdpi.com The reconstruction of images in SMLM is often performed using algorithms like the ThunderSTORM plugin. acs.org While specific applications to this compound are not extensively documented, the principles of these techniques are highly relevant for future in-depth studies of its supramolecular structures.

Spectroscopic Methods for Conformation and Interaction Analysis

Spectroscopic techniques are vital for probing the secondary structure and intermolecular interactions within the this compound assemblies.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a key method for determining the secondary structure of peptides in solution. units.it The far-UV CD spectrum (typically 180-260 nm) provides information about the peptide backbone conformation, such as the presence of α-helices, β-sheets, or random coil structures. nih.govunits.itnih.gov For phenylalanine-containing peptides, the presence of β-sheet structures is a common feature in their self-assembled states. nih.govrsc.org

Studies on related tripeptides have demonstrated the utility of CD spectroscopy. For example, investigations into heterochiral Phe-Phe-Val tripeptides revealed that the stereoconfiguration of the central amino acid dictates the chirality of the supramolecular arrangements. researchgate.net In another study, a combination of techniques including CD spectroscopy indicated that phenylalanine residues in the tripeptides AFA and GFG predominantly adopt β-strand and polyproline II conformations. nih.govacs.org The presence of a distinct positive peak around 230 nm in the CD spectra of some peptide derivatives has been correlated with strong binding affinity and a specific β-bulge secondary structure. jst.go.jp

| Technique | Information Obtained for this compound and Related Peptides | Key Findings |

| Atomic Force Microscopy (AFM) | Nanoscale topography, morphology, size distribution, and mechanical properties of self-assembled structures. rsc.orgresearchgate.netfrontiersin.org | Revealed nanoplates for this compound and spherical structures for related peptides. rsc.orgresearchgate.net Provided data on stiffness. rsc.org |

| Scanning Electron Microscopy (SEM) | High-resolution surface morphology of assemblies. nih.govmdpi.com | Showed plate-like nanostructures for this compound and fibrous assemblies for other phenylalanine tripeptides. nih.govmdpi.com |

| Transmission Electron Microscopy (TEM) | Internal structure and high-resolution morphology of assemblies. nih.govmdpi.com | Confirmed the formation of elongated "nanoplates" for this compound and nanofibrous networks in related peptide hydrogels. nih.govmdpi.com |

| Super-Resolution Microscopy (SMLM) | Visualization of nanoscale features beyond the diffraction limit of light. mdpi.comacs.org | Offers potential for highly detailed structural analysis of peptide assemblies. |

| Circular Dichroism (CD) Spectroscopy | Secondary structure determination (β-sheets, α-helices, random coils) in solution. nih.govunits.itnih.gov | Indicated β-sheet-rich structures for self-assembled phenylalanine oligopeptides. nih.gov Showed conformational dependence on amino acid sequence and chirality in related tripeptides. nih.govresearchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Characterization

FTIR spectroscopy is a powerful tool for probing the hydrogen bonding networks that are fundamental to the stability of this compound assemblies. The technique is particularly sensitive to the vibrational modes of amide groups within the peptide backbone.

Detailed analysis of the amide I region (1600–1700 cm⁻¹), which primarily arises from C=O stretching vibrations, reveals key information about the secondary structure. For instance, the presence of a major component around 1630 cm⁻¹ and a weaker, minor component at approximately 1695 cm⁻¹ is characteristic of antiparallel β-sheets. acs.org Conversely, a single, broader peak in the 1635-1646 cm⁻¹ range can suggest the coexistence of both parallel and antiparallel arrangements. upc.edu

Studies on this compound have shown that the peptide can adopt both parallel and antiparallel β-sheet conformations, with the parallel arrangement being more energetically favorable due to the formation of π-π stacking interactions between the aromatic rings of adjacent strands. acs.org The specific bands observed in the FTIR spectrum can, therefore, elucidate the dominant secondary structures within a given assembly. For example, second-derivative analysis of this compound assemblies has identified peaks at 1624 cm⁻¹, 1636 cm⁻¹, 1660 cm⁻¹, and 1694 cm⁻¹, all indicative of β-sheet secondary structures. nih.gov

The following table summarizes characteristic FTIR peaks for this compound and their structural interpretations:

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Interpretation |

| ~1630 | Amide I (C=O stretch) | Major component of antiparallel β-sheets |

| ~1695 | Amide I (C=O stretch) | Minor component of antiparallel β-sheets |

| 1624, 1636, 1660 | Amide I (C=O stretch) | Indicative of β-sheet conformations |

This table is based on data from multiple research findings. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions and Conversion

NMR spectroscopy provides atomic-level information about molecular interactions and the kinetics of self-assembly. While challenges can arise from the gelation process, techniques like 1H-NMR diffusion-ordered spectroscopy (DOSY) have been successfully applied to study the gelation kinetics of similar peptide systems. mdpi.com

For this compound, solution NMR studies have been instrumental in understanding the initial dimerization and aggregation steps. These studies have highlighted the interactions between individual peptide strands as they form dimers, although they may not always show the formation of higher-order aggregates in solution. rsc.org This suggests that the initial steps of assembly can be monitored in detail, providing insights into the molecular-level forces driving the process. The difference between solution-state NMR findings and solid-state structures underscores the role of the three-dimensional crystal lattice in stabilizing extended layered structures. rsc.org

Fluorescence Spectroscopy for Assembly Kinetics and Microenvironment Probing

Fluorescence spectroscopy is a sensitive technique used to monitor the kinetics of self-assembly and to probe the microenvironment within the assembled structures. The intrinsic fluorescence of the phenylalanine residues can be utilized, or extrinsic fluorescent probes can be incorporated into the system.

The kinetics of gel formation can be followed by monitoring changes in the fluorescence of dyes like Thioflavin-T, whose fluorescence intensity increases as the viscosity of the solution rises and as it binds to β-sheet structures. bath.ac.uk This allows for real-time tracking of the assembly process.

Furthermore, the fluorescence properties of the peptide itself or of incorporated probes can reveal information about the local environment. For example, changes in the emission spectra can indicate the polarity of the microenvironment within a hydrogel, providing insights into the hydrophobic and hydrophilic domains of the assembly. nih.gov In the context of this compound, fluorescence spectroscopy can be used to study the kinetics of its self-assembly into nanostructures and to characterize the resulting microenvironment. acs.org The use of fluorescent probes can also help in understanding the encapsulation and release properties of these supramolecular assemblies. nih.gov

The following table outlines applications of fluorescence spectroscopy in studying this compound assemblies:

| Application | Probe | Information Obtained |

| Assembly Kinetics | Thioflavin-T | Real-time monitoring of β-sheet formation and gelation |

| Microenvironment Polarity | Intrinsic/Extrinsic Fluorophores | Characterization of hydrophobic/hydrophilic domains |

| Drug Delivery Studies | Fluorescently-labeled molecules | Monitoring of encapsulation and release |

This table is a summary of general applications relevant to peptide self-assembly. bath.ac.uknih.gov

Scattering and Diffraction Techniques for Structural Insights

Scattering and diffraction techniques are indispensable for determining the long-range order and molecular packing within this compound supramolecular assemblies. These methods provide structural information at different length scales, from atomic arrangements to the morphology of the entire assembly.

Wide-Angle X-ray Scattering (WAXS) for Molecular Packing

WAXS is used to investigate the short-range order and molecular packing within the self-assembled structures. The technique provides information about the repeating distances between atoms and molecules, which is crucial for identifying the type of secondary structure and the packing arrangement.

In peptide assemblies, WAXS patterns can confirm the presence of β-sheet structures by revealing characteristic diffraction peaks. For instance, the π-π stacking distance between aromatic groups in peptide gels has been determined to be less than 4 Å using WAXS. bath.ac.uk For this compound, WAXS can be used to analyze the molecular packing within its various assembled forms, such as nanoplates and nanospheres, confirming the presence of organized, repeating structures at the molecular level. nih.gov

Small Angle Neutron Scattering (SANS) for Gel Properties and Cross-links

SANS is a powerful technique for characterizing the larger-scale structure of hydrogels, providing information on the properties of the fibrillar network and the nature of the cross-links. nih.gov By analyzing the scattering of neutrons at small angles, researchers can determine the size, shape, and aggregation of the self-assembled nanofibers. acs.org

For peptide-based hydrogels, SANS can elucidate the network morphology, the stiffness of the fibers, and the cross-linking density. researchgate.net Although specific SANS studies on this compound are not extensively detailed in the provided context, the technique is highly applicable to understanding the network properties of its hydrogels, similar to how it has been used for other di- and tripeptide systems. nih.govfrontiersin.org The technique can provide insights into how the peptide building blocks associate to form the extended, water-filled network of a hydrogel.

Modulation and Control of H Phe Phe Phe Oh Self Assembly

Influence of Environmental Parameters on Assembly Outcome

The self-assembly of H-Phe-Phe-Phe-OH is highly sensitive to its surrounding environment. Subtle changes in solvent, pH, concentration, temperature, and ionic strength can significantly alter the morphology, kinetics, and final architecture of the resulting nanostructures.

Effect of Solvent Composition and Dielectric Environment

The choice of solvent and its dielectric properties are critical determinants in the self-assembly of this compound. The polarity of the solvent mixture directly influences the solubility of the peptide and the strength of the non-covalent interactions driving the assembly process, such as hydrophobic and aromatic stacking interactions. mdpi.com

For instance, the self-assembly of triphenylalanine peptides can be initiated by dissolving the peptide in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and then introducing a co-solvent such as water or various alcohols. mdpi.com The ratio of the initial solvent to the co-solvent plays a pivotal role in the resulting morphology. A higher water content, which increases the polarity of the medium, can promote the formation of specific structures due to the hydrophobic nature of the phenylalanine residues. The dielectric environment affects the electrostatic interactions between the terminal ammonium (B1175870) and carboxylate groups of the zwitterionic peptide, which are crucial for the initial stages of aggregation. nih.gov

The interplay between solvent-peptide and peptide-peptide interactions dictates the final assembled structure. Solvents that can effectively solvate the peptide backbone may hinder the formation of the hydrogen bonds necessary for β-sheet structures, a common secondary structure motif in self-assembled this compound. rsc.org Conversely, solvents that promote hydrophobic collapse and π-π stacking of the phenyl rings will facilitate the assembly process.

| Solvent System | Observed Morphologies | Key Influencing Factors |

|---|---|---|

| HFIP/Water | Nanoplates, Nanospheres | High polarity of water promotes hydrophobic collapse. |

| HFIP/Methanol | Fibers, Ribbons | Methanol's lower polarity compared to water alters the balance of interactions. |

| HFIP/Ethanol | Elongated Microplates | Steric hindrance and polarity of the alcohol influence packing. |

pH-Responsive Assembly and Apparent pKa Shifts

Changes in pH can trigger or reverse the self-assembly process. For example, moving the pH away from the pI will increase the net charge on the peptide molecules, leading to increased electrostatic repulsion that can destabilize or prevent the formation of ordered aggregates. This pH-responsiveness is a key feature for designing "smart" biomaterials. nih.gov

Furthermore, the process of self-assembly itself can alter the local chemical environment, leading to shifts in the apparent pKa of the ionizable groups. nih.govresearchgate.net When the peptide molecules assemble, the proximity of charged groups within the nanostructure can influence their protonation state, making them more or less likely to ionize compared to a free molecule in solution. This phenomenon, known as an apparent pKa shift, is a hallmark of self-assembling systems where electrostatic interactions play a significant role. nih.govstrath.ac.uk

Impact of Peptide Concentration on Morphology and Kinetics

Peptide concentration is a fundamental parameter that governs both the kinetics of self-assembly and the final morphology of the resulting nanostructures. nih.gov Below a certain critical aggregation concentration (CAC), the peptide exists predominantly as monomers in solution. Above the CAC, self-assembly is initiated.

The rate of assembly is generally dependent on concentration, with higher concentrations leading to faster nucleation and growth of aggregates. rsc.org The concentration also has a profound effect on the type of structure formed. At concentrations just above the CAC, simpler structures like nanofibers or nanospheres might be favored. As the concentration increases, these initial structures can further associate into more complex, hierarchical assemblies such as wider ribbons, plates, or even hydrogels. mdpi.com For instance, studies on similar aromatic peptides have shown that at lower concentrations, nanofibers are formed, while at higher concentrations, these fibers can entangle to form a self-supporting gel network. nih.govmdpi.com

| Concentration Range | Predominant Morphology | Kinetic Profile |

|---|---|---|

| Low (near CAC) | Nanospheres, fine nanofibers | Slower nucleation and growth |

| Intermediate | Wider ribbons, nanoplates | Faster assembly |

| High | Hierarchical structures, potential for hydrogelation | Rapid aggregation |

Temperature-Controlled Assembly and Thermoreversibility

Temperature influences the self-assembly of this compound by affecting the thermodynamics and kinetics of the process. It can alter the strength of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the assembled structures. d-nb.info

In many cases, an increase in temperature can provide the necessary energy to overcome kinetic barriers, leading to the formation of more thermodynamically stable structures. d-nb.info However, for some systems, an increase in temperature can disrupt the delicate balance of interactions, leading to disassembly. This property can be harnessed to create thermoreversible materials, where the transition between the assembled and disassembled states can be controlled by temperature cycles. While detailed studies on the thermoreversibility of this compound are specific, the general principles observed in similar short aromatic peptides, like diphenylalanine, suggest that such behavior is plausible. d-nb.info For these related peptides, structures formed at room temperature can sometimes be transformed into different, more stable crystalline forms upon heating. d-nb.info

Modulation by Ionic Strength

The ionic strength of the solution, controlled by the addition of salts, can significantly modulate the self-assembly of this compound. Ions in the solution can screen the electrostatic charges on the peptide's terminal groups. rsc.org This charge screening effect reduces the electrostatic repulsion between peptide molecules, which can promote aggregation. acs.org

The effect of ionic strength is particularly pronounced at pH values away from the peptide's isoelectric point, where the molecules carry a net positive or negative charge. By adding salt, the repulsive forces can be mitigated, allowing other attractive forces, such as π-π stacking and hydrophobic interactions, to dominate and drive the assembly process. nih.gov The type of ions present can also have specific effects, as different ions have varying abilities to interact with the peptide and water molecules. This modulation of electrostatic interactions via ionic strength provides another tool to control the rate and morphology of this compound self-assembly. rsc.org

Role of Molecular Design and Stereochemistry

Beyond environmental factors, the intrinsic molecular features of the peptide building block are paramount in dictating the self-assembly pathway. The sequence and stereochemistry of the amino acids are fundamental aspects of molecular design that control the resulting nanostructures.

The triphenylalanine sequence itself, with its three bulky, hydrophobic phenyl groups, is a primary driver of self-assembly. The strong propensity for π-π stacking interactions between these aromatic side chains is a major contributor to the stability of the assembled structures. rsc.orgresearchgate.net These interactions, along with main-chain hydrogen bonding that forms β-sheet-like structures, lead to the formation of solid, well-ordered nanostructures like nanospheres and nanorods, which differ from the hollow nanotubes often formed by diphenylalanine. rsc.orgresearchgate.net

Stereochemistry, the spatial arrangement of atoms, plays a crucial role in determining the final architecture of the assembled material. The use of all L-amino acids (L-Phe-L-Phe-L-Phe) results in a specific chirality of the assembled structures. Introducing a D-amino acid into the sequence (e.g., L-Phe-D-Phe-L-Phe) creates a heterochiral peptide. This change in stereochemistry can drastically alter the packing of the molecules, leading to different intermolecular interactions and, consequently, different morphologies. upc.eduacs.org For example, in dipeptides, heterochirality has been shown to restrict hierarchical bundling and favor the formation of more homogeneous nanofibrils. acs.orgnih.gov While specific studies on heterochiral this compound are less common in the provided context, the principles derived from shorter phenylalanine peptides strongly suggest that stereochemistry is a powerful tool for controlling the self-assembly of this tripeptide. upc.edufrontiersin.org Theoretical calculations have shown that the preference for parallel versus antiparallel β-sheet arrangements can be significantly influenced by the stereochemistry of the peptide backbone. upc.edu

Impact of Protecting Groups on Self-Assembly Propensity and Morphology

N-terminal protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are commonly used in peptide synthesis and have been shown to profoundly impact self-assembly. For instance, the Fmoc group, with its aromatic nature, can promote the formation of hydrogels by providing additional π-π stacking interactions. nih.govresearchgate.net This can lead to different structural morphologies compared to peptides with an N-terminal acetyl group. nih.govresearchgate.net Studies on dipeptides like diphenylalanine (Phe-Phe) have shown that the presence of a Boc group can lead to the formation of twisted fibrils, while its absence or modification can result in different structures like vesicles or microspheres. researchgate.netrsc.org The substitution of N-terminal protection from a Boc- group to a pivaloyl (Piv-) or acetyl (Ac-) group has been observed to completely eliminate the gelation property in some tripeptides. researchgate.net

Similarly, modifications at the C-terminus, such as esterification (e.g., -OMe) or amidation (-NH2), also play a crucial role. nih.gov C-amidation has been noted to positively affect the stability and biological performance of short heterochiral peptides. nih.gov The self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH, and Boc-Phe-Phe-OMe) has been shown to yield interesting tubular, vesicular, or fibrillar morphologies depending on the specific termini. researchgate.netrsc.org The choice of protecting group can thus be a powerful tool to control the final architecture of the self-assembled material. For example, a terminally protected tripeptide, Boc-Val-Phe-Phe-OMe, which has a sequence similarity to a fragment of the amyloid β-peptide, forms sonication-induced organogels with a nanofibrillar morphology. rsc.org

| Protecting Group | Terminus | Observed Effect on Self-Assembly | Resulting Morphology |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | N-terminus | Promotes self-assembly. researchgate.netrsc.org | Twisted fibrils, Vesicles. researchgate.netrsc.org |

| Fmoc (9-fluorenylmethyloxycarbonyl) | N-terminus | Enhances hydrogel formation via π-π stacking. nih.govresearchgate.net | Fibrillar networks in hydrogels. nih.gov |

| Acetyl | N-terminus | Can alter or eliminate gelation properties compared to Boc or Fmoc. nih.govresearchgate.net | Varies depending on the peptide sequence. |

| Methyl ester (-OMe) | C-terminus | Influences packing and morphology. researchgate.net | Fibrils, Microspheres. researchgate.net |

| Amide (-NH2) | C-terminus | Can enhance stability and catalytic performance in some cases. nih.gov | Nanofibrils. nih.gov |

Stereochemical Control of Hierarchical Assembly (e.g., Homochiral vs. Heterochiral)

The stereochemistry of the constituent amino acids provides a powerful means to control the hierarchical assembly of tripeptides. The use of all L-amino acids (homochiral, LLL) versus a mix of L- and D-amino acids (heterochiral, e.g., LDL, DLD) can dramatically alter the supramolecular arrangement and the resulting nanostructures. mdpi.com

Generally, heterochiral peptides have shown a higher propensity for self-assembly and hydrogelation compared to their homochiral counterparts. mdpi.comfrontiersin.org This is often attributed to the specific conformations that heterochiral sequences can adopt. For example, an alternating arrangement of L- and D-amino acids can position all hydrophobic side chains on one side of the peptide backbone, creating an amphiphilic structure that facilitates self-assembly into hydrogels. frontiersin.org In contrast, homochiral tripeptides may form amorphous aggregates instead of well-defined fibrillar hydrogels. frontiersin.org

Studies on diphenylalanine (FF) have demonstrated that replacing one L-Phe with its D-enantiomer can result in more homogeneous and stable nanotubes. frontiersin.org For tripeptides, it has been shown that the chirality of the amino acids significantly affects the supramolecular organization. nih.gov For instance, the heterochiral tripeptide H-D-Leu-L-Phe-L-Phe-OH was found to form a self-supporting hydrogel, while its homochiral (LLL) counterpart showed limited gelation ability. mdpi.com The difference in self-assembly behavior is linked to the molecular packing and the ability to form stable intermolecular interactions. While homochiral peptides often self-assemble, heterochirality can introduce specific turns or kinks in the peptide backbone that favor different and sometimes more stable, hierarchical structures. nih.gov However, it is important to note that this is not a universal rule, and some studies have found that both homochiral and heterochiral peptides can exhibit similar gelation abilities, with the self-assembly being driven primarily by aromatic stacking interactions. mdpi.com

Fine-tuning Hydrophobicity-Hydrophilicity Balance

The balance between hydrophobic and hydrophilic interactions is a primary driving force for the self-assembly of peptides in aqueous environments. acs.orgresearchgate.net For this compound, the phenylalanine residues provide significant hydrophobicity, which promotes aggregation to minimize contact with water. This can be fine-tuned by chemical modifications.

The final structure and properties of synthetic peptides are highly dependent on their sequence composition and the experimental conditions. scispace.com Even subtle changes in the hydrophobic/hydrophilic balance can lead to significant differences in the resulting nanostructures. For instance, completely or partially deprotecting peptides can disrupt the necessary balance for self-assembly into defined nanostructures. tau.ac.il The introduction of a hydroxyl group, as in tyrosine, can inhibit self-assembly into nanofibers, which is essential for gelation. nih.gov Therefore, a precise equilibrium between hydrophobic and hydrophilic character is crucial for directing the self-assembly of this compound into desired morphologies. tau.ac.il Aromatic peptides, like those containing phenylalanine, tend to form more rigid gels compared to nonaromatic peptides, which typically form weaker gels. acs.org

Triggered Self-Assembly via External Stimuli

The self-assembly of this compound can be initiated or controlled by external stimuli, allowing for spatiotemporal control over the formation of nanostructures. This "triggered" self-assembly is a key feature for the development of smart biomaterials.

Light-Responsive Assembly and Disassembly

Light is an attractive external trigger for controlling peptide self-assembly due to its clean nature, tunability, and the potential for high spatiotemporal resolution. nih.govrsc.org By incorporating photoresponsive molecular units into the peptide structure, it is possible to control its assembly and disassembly with light. nih.gov

| Photoresponsive Unit | Mechanism | Effect of Light | Reversibility |

|---|---|---|---|

| Azobenzene | trans-cis isomerization. nih.gov | Changes peptide conformation, triggering assembly or disassembly. nih.gov | Reversible. nih.gov |

| Spiropyran | Conversion between nonpolar and polar forms. rsc.org | Alters peptide amphiphilicity, inducing assembly or disassembly. rsc.org | Reversible. rsc.org |

| Photocleavable protecting groups | Covalent bond cleavage. nih.gov | Deprotection of the peptide, initiating self-assembly. nih.gov | Irreversible. nih.gov |

Chemical Triggers (e.g., Glucono-δ-lactone, H2O2)

Chemical triggers can induce peptide self-assembly by changing the properties of the solvent or by directly reacting with the peptide.

Glucono-δ-lactone (GDL) is often used as a pH trigger. researchgate.net GDL slowly hydrolyzes in water to form gluconic acid, leading to a gradual and uniform decrease in the pH of the solution. nih.gov This controlled acidification can be used to trigger the self-assembly of pH-sensitive peptides. For peptides with ionizable groups, such as a free C-terminal carboxylic acid, a change in pH alters their protonation state, which in turn affects their solubility and self-assembly propensity. This method allows for the formation of homogeneous hydrogels. researchgate.net

Hydrogen peroxide (H₂O₂) is a reactive oxygen species (ROS) that can be used as a chemical trigger for the self-assembly of specifically designed peptides. researchgate.netnih.gov Peptides containing H₂O₂-responsive moieties, such as thioethers (e.g., in methionine), can be oxidized by H₂O₂. acs.org This oxidation typically converts a hydrophobic group into a more hydrophilic one (e.g., methionine to methionine sulfoxide), altering the hydrophobic-hydrophilic balance and thereby triggering a change in the peptide's assembly state. acs.org This approach is particularly relevant for biomedical applications, as some disease states are associated with elevated levels of H₂O₂. researchgate.netnih.gov

Ultrasound-Assisted Assembly

Ultrasound, or sonication, can be used to induce and accelerate the self-assembly of peptides into fibrillar structures. rsc.orgresearchgate.net The application of ultrasound energy can promote the formation of amyloid-like fibrils and can lead to instant gelation in various solvents. rsc.orgresearchgate.net

Co-assembly and Hybrid Material Formation with Other Building Blocks

The self-assembly of this compound (FFF) can be significantly modulated through co-assembly with other molecular building blocks. This strategy expands the range of possible nanostructures and allows for the creation of hybrid materials with tailored properties. By introducing a second component, the intermolecular interactions governing the assembly process are altered, leading to novel morphologies that are not observed for the individual components.

Co-assembly with other Peptides

A prominent example of co-assembly involves the combination of triphenylalanine (FFF) with diphenylalanine (FF). acs.org Molecular dynamics simulations and experimental observations have shown that the co-organization of FF and FFF at various mass ratios leads to both canonical and non-canonical assemblies. acs.org A notable outcome of this co-assembly is the formation of toroidal (doughnut-shaped) nanostructures, a morphology rarely seen when either FF or FFF self-assembles alone. acs.org

The formation of these unique structures is governed by a delicate balance of intermolecular forces. The transition from hollow to solid nanostructures in the FF-FFF system is primarily dominated by the direct interactions between FF and FFF molecules. In contrast, the emergence of the toroidal intermediates is determined by the competitive interactions of FF with water and FFF with water. acs.org This research provides a molecular-level understanding that can guide the rational design of bionanomaterials by utilizing peptide co-assembly. acs.org

Co-assembly with Polymers

Hybrid materials can be formed by conjugating or mixing FFF-related peptides with polymers. Studies on the closely related tetraphenylalanine (FFFF) peptide conjugated with polyethylene (B3416737) glycol (PEG) or poly(ethylene oxide) (PEO) demonstrate the influence of a polymer block on the final morphology. acs.orgnih.gov

For instance, FFFF-PEO conjugates exhibit assembly behavior that is dependent on the length of the polymer chain. acs.org

Short PEO Blocks: When conjugated to short PEO blocks, the peptide self-assembles into nanotubes, which are internally structured by antiparallel β-sheets. acs.org

Long PEO Blocks: In contrast, conjugates with longer PEO blocks tend to form fibers and wormlike micelles. acs.org

At high concentrations, solutions of FFFF-PEG can result in biphasic structures where the peptide component forms its characteristic β-sheet structures, while the PEG component crystallizes independently. nih.gov This indicates that in some hybrid systems, the individual components can organize into separate domains, creating a composite material at the nanoscale. nih.gov The combination of FFF-based peptides with polymers, polysaccharides, and other peptides is a promising route to novel materials with enhanced stability, biocompatibility, and functional properties. nih.gov

The table below summarizes the findings on the co-assembly of triphenylalanine and related peptides with other building blocks.

| Primary Building Block | Co-assembling Partner | Resulting Hybrid Nanostructure | Key Findings | Reference |

|---|---|---|---|---|

| This compound (FFF) | Diphenylalanine (FF) | Toroids, Hollow and Solid Nanostructures | Co-assembly produces toroids, a rare morphology for either peptide alone. The structural transitions are governed by peptide-peptide and peptide-water interactions. | acs.org |

| Tetraphenylalanine (FFFF) | Poly(ethylene oxide) (PEO) - Short Block | Nanotubes | The resulting structure is dependent on the polymer length; short chains promote nanotube formation. | acs.org |

| Tetraphenylalanine (FFFF) | Poly(ethylene oxide) (PEO) - Long Block | Fibers, Wormlike Micelles | Longer polymer chains lead to the formation of fibrillar or micellar structures. | acs.org |

| Tetraphenylalanine (FFFF) | Polyethylene glycol (PEG) | Biphasic Structures (β-sheets and crystallized PEG) | At high concentrations, the peptide and polymer self-organize into independent, co-existing domains. | nih.gov |

Advanced Applications of H Phe Phe Phe Oh Derived Supramolecular Materials

Bio-Inspired Material Design and Scaffolding

The ability of H-Phe-Phe-Phe-OH to spontaneously form ordered nanostructures serves as a powerful tool in creating materials that mimic biological systems and functions. This bio-inspired approach allows for the development of sophisticated scaffolds and templates for applications ranging from tissue engineering to nanoelectronics.

Scaffold Engineering for Three-Dimensional Cell Culture and Tissue Models

Supramolecular hydrogels derived from this compound and its analogues have emerged as promising scaffolds for three-dimensional (3D) cell culture. These hydrogels form nanofibrous networks that structurally mimic the native extracellular matrix (ECM), providing a suitable microenvironment for cell adhesion, proliferation, and differentiation. rsc.orgresearchgate.netresearchgate.net Studies have shown that hydrogels based on self-assembling peptides, including those containing the phenylalanine motif, can support the 3D culture of various cell types, such as chondrocytes and fibroblasts. researchgate.netnih.govacs.org

The physical properties and fibrous architecture of these scaffolds can be dictated by the specific amino acid sequence and the presence of protecting groups. nih.gov For instance, nucleopeptides incorporating triphenylalanine have been shown to form robust hydrogels under physiological conditions, demonstrating excellent viability and proliferation of fibroblast cells on their surface. acs.org This capability is crucial for developing more accurate in vitro human tissue models for drug screening and disease modeling. acs.org The biocompatible nature of these peptide scaffolds makes them a superior alternative to traditional plastic cell culture surfaces. acs.org

| Peptide System | Cell Type | Key Finding | Reference |

|---|---|---|---|

| Fmoc-Phe-Phe-OH based hydrogel | Chondrocytes | Supported cell proliferation in a 3D environment, mimicking the ECM. | nih.gov |

| Adenine-Thymine conjugated triphenylalanine | Fibroblasts | Hydrogel surfaces supported high cell viability and proliferation over several days. | acs.org |

| d-Phe-l-Phe hydrogel | Fibroblasts | Demonstrated excellent ability to sustain fibroblast cell proliferation and viability, marking it as a preferred substrate over tissue-culture plastic. | acs.org |

| Aβ16–22(F20Y) hydrogel (analogue of a β-amyloid fragment) | Not specified | Forms a scaffold suitable for 3D cell culture with distinct elastic properties. | acs.org |

Templates for Directed Inorganic Material Synthesis (e.g., Metal Nanowires, Biomineralization)

The ordered, self-assembled nanostructures of this compound and related peptides serve as excellent templates for the synthesis of inorganic materials with controlled dimensions and morphologies. The hollow, tubular structures formed by the self-assembly of diphenylalanine, a closely related peptide, have been famously used to cast silver nanowires. mdpi.comscispace.comnih.gov The peptide template can be removed enzymatically, leaving behind pure metallic nanowires. mdpi.com This biotemplating approach offers a green and precise method for fabricating components for nanoelectronic devices. mdpi.comdntb.gov.ua

Furthermore, research has demonstrated that this compound itself can act as a template in biomineralization processes. In studies mimicking the formation of mineralized tissues, the presence of this compound peptides influenced the precipitation of carbonate minerals. escholarship.org Similarly, N-(t-Boc)-terminated triphenylalanine has been shown to self-assemble into highly stable bionanospheres, which can then be organized into hexagonal arrays to act as masks for creating metal nanoparticle arrays through conventional evaporation processes. nih.gov This hierarchical assembly demonstrates a powerful strategy for bionanofabrication, bridging molecular self-assembly with device manufacturing. nih.gov

| Peptide System | Inorganic Material | Application/Finding | Reference |

|---|---|---|---|

| H-Phe-Phe-OH | Silver (Ag) | Used as a template to cast silver nanowires within peptide nanotubes. | mdpi.comscispace.com |

| This compound | Magnesium/Calcium Carbonate | Acted as a template in in vitro biomineralization experiments. | escholarship.org |

| N-(t-Boc)-triphenylalanine | Metal Nanoparticles | Self-assembled into bionanospheres used as lithographic masks to create metal nanoparticle arrays. | nih.gov |

| Bis-silylated Phe-Phe pseudodipeptide | Silica | Demonstrated self-mineralization to form a structured bioorganic-inorganic hybrid material. | csic.es |

Development of Piezoelectric Biomaterials for Energy Transduction

Piezoelectricity, the generation of electricity in response to mechanical stress, is a property observed in many biological materials like bone and collagen. rsc.orgmdpi.com Self-assembled peptide nanostructures, particularly those with non-centrosymmetric crystalline order, have been shown to exhibit significant piezoelectric effects. acs.orgnih.gov While much of the initial research focused on diphenylalanine (FF) nanotubes, which show a piezoelectric coefficient (d₁₅) of approximately 60-80 pm/V, recent studies have explored other peptide sequences to enhance these properties. nih.govnih.gov

Tripeptides such as Pro-Phe-Phe and Hyp-Phe-Phe have been engineered to mimic collagen and have demonstrated notable piezoelectric responses, with effective d₃₃ values of 2.15 and 4.03 pm/V, respectively. rsc.org Increasing the aromatic content, as seen in derivatives of diphenylalanine, has led to materials with metal-like rigidity and a high piezoelectric strain coefficient (d₃₃) of ~73 pC/N, which is comparable to some inorganic piezoelectric thin films. acs.orgul.ie These findings strongly suggest that materials derived from this compound, with its three aromatic residues, possess significant potential for use in biocompatible and eco-friendly piezoelectric devices for applications in energy harvesting, sensing, and biomedical implants. acs.orgnih.gov

| Material | Piezoelectric Coefficient | Key Feature | Reference |

|---|---|---|---|

| Diphenylalanine (FF) Nanotubes | d₁₅ ≈ 60-80 pm/V; d₃₃ ≈ 18 pm/V | One of the first and most studied piezoelectric peptides. | nih.govnih.gov |

| Pro-Phe-Phe | d₃₃ = 2.15 pm/V | Collagen-mimicking tripeptide with demonstrated piezoelectricity. | rsc.org |

| Hyp-Phe-Phe | d₃₃ = 4.03 pm/V | Hydroxylation enhances piezoelectric response through hydrogen bonding. | rsc.org |

| Boc-Dip-Dip (Aromatic-rich dipeptide) | d₃₃ ≈ 73 pC/N | Dense aromatic network leads to high rigidity and piezoelectricity. | acs.orgul.ie |

| β-glycine crystal | d₃₃ = 9.93 pm/V | A simple amino acid crystal exhibiting a notable piezoelectric response. | nih.gov |

Functional Supramolecular Hydrogels in Advanced Materials

The formation of hydrogels through the self-assembly of this compound and its derivatives creates a class of soft materials with highly desirable properties. These hydrogels, which are 3D networks capable of entrapping large amounts of water, are not merely structural scaffolds but functional systems with tunable characteristics. nih.gov

Tunable Rheological Properties for Material Engineering

A key advantage of peptide-based supramolecular hydrogels is the ability to tune their mechanical properties, such as stiffness and viscosity, to match specific applications. nih.govacs.org The rheological behavior of these hydrogels is defined by their storage modulus (G'), which represents the elastic component, and the loss modulus (G''), representing the viscous component. A material is considered a gel when G' is greater than G''. nih.gov

The mechanical strength of these hydrogels can be precisely controlled by modifying the peptide sequence, changing the peptide concentration, or altering environmental conditions like pH. mdpi.comresearchgate.netrsc.org For example, studies on Fmoc-protected dipeptides have shown that the gel's storage modulus can be varied by orders of magnitude by simply changing the amino acid composition or by introducing substituents on the aromatic rings. mdpi.comresearchgate.net The ability to engineer the cross-link density within the hydrogel network allows for the creation of materials with tailored stiffness, from soft gels that mimic brain tissue to more rigid structures suitable for bone engineering. researchgate.netmdpi.com This tunability is critical for creating biomaterials that can replicate the mechanical environment of native tissues, thereby influencing cell behavior. mdpi.com

| Hydrogel System | Tuning Method | Effect on Mechanical Properties (Storage Modulus, G') | Reference |

|---|---|---|---|

| Fmoc-Phe-Phe-OH | Co-assembly with other peptides | Mechanical properties can be modulated for specific applications like bone regeneration. | mdpi.com |

| Fmoc-n-X-Phe | Halogen substitution on Phenylalanine | G' can be varied from ~130 Pa to ~4200 Pa depending on the halogen and its position. | mdpi.com |

| ATP-Aptamer DNA Hydrogel | Addition of ATP and complementary sequence | G' increased in three distinct phases (204 Pa → 380 Pa → 570 Pa). | mdpi.com |

| Nucleopeptide (Adenine-triphenylalanine) | Addition of divalent cations | Resulted in a one-order-of-magnitude increase in hydrogel storage modulus. | acs.org |

Controlled Release Systems for Encapsulated Molecular Payloads

The nanofibrous network of this compound derived hydrogels makes them excellent reservoirs for the encapsulation and subsequent controlled release of therapeutic molecules. rsc.orgnih.gov The hydrogel matrix can physically entrap small molecule drugs, proteins, or other bioactive payloads, protecting them from degradation and releasing them in a sustained manner. nih.govbeilstein-journals.org The release rate can be tailored by modulating the hydrogel's cross-linking density, which affects the mesh size of the network, and by the interactions between the encapsulated payload and the peptide fibers. beilstein-journals.org

For instance, hydrogels formed from amphipathic hexapeptides containing phenylalanine have been used for the sustained release of opioids and other small molecule drugs. rsc.orgnih.gov The release profile can be programmed to be zero-order, providing a constant release rate over an extended period. nih.gov Furthermore, these hydrogels can be designed to be stimuli-responsive, releasing their cargo in response to changes in pH, temperature, or the presence of specific enzymes. rsc.orgnih.gov This "on-demand" release capability is highly desirable for targeted drug delivery systems, minimizing systemic side effects and improving therapeutic efficacy. nih.gov

| Hydrogel System | Encapsulated Payload | Release Profile/Key Finding | Reference |

|---|---|---|---|

| H-Phe-Glu-Phe-Gln-Phe-Lys-OH | Fluorescein, Ciprofloxacin | Two-stage, zero-order sustained release over eight days. | nih.gov |

| H-Phe-Glu-Phe-Gln-Phe-Lys-NH₂ | Morphine | Sustained antinociceptive effects for up to 24 hours in vivo, compared to 2 hours for solution. | rsc.org |

| Fmoc-Phe-Phe-OH | Doxorubicin | Facilitated controlled drug release due to aromatic interactions. | mdpi.com |

| CNB-Phe-ΔPhe-OH (Photo-caged) | Ciprofloxacin | UV irradiation triggers hydrogel dissolution and accelerates drug release. | nih.gov |

| Alg-Phe-Phe-Chit | Hydrocortisone, Sulfasalazine | Temperature-dependent swelling allows for a solvent-free, 100% drug-loading capacity. | frontiersin.org |

Development of Self-Assembled Materials with Antibacterial Properties

The intrinsic ability of short aromatic peptides to self-assemble into well-ordered nanostructures has opened a new paradigm for the development of antimicrobial agents. While research on the inherent antibacterial activity of unmodified this compound is limited, extensive studies on its shorter analogue, diphenylalanine (H-Phe-Phe-OH), and various modified tripeptides provide a strong foundation for this application. These studies establish key principles that can be extrapolated to this compound-derived materials.

Self-assembled diphenylalanine nanostructures have been shown to effectively inhibit bacterial growth. nih.govescholarship.org The mechanism of action involves the physical disruption of the bacterial membrane, leading to increased permeation and depolarization. nih.govescholarship.org This membrane-disrupting activity highlights a key advantage of self-assembling peptide materials: a physical mode of action that may reduce the likelihood of bacteria developing resistance compared to traditional antibiotics that target specific metabolic pathways.

Building on this concept, researchers have explored various tripeptides, often with terminal modifications to enhance stability and self-assembly, for antibacterial applications. For instance, tripeptide systems with the general structure Boc-Phe-X-Phe-OH (where X can be Val, Leu, or Phe) have been identified as robust self-assembling units. mdpi.com While not always directly tested for antibacterial properties, their ability to form stable nanofibrillar hydrogels makes them excellent candidates for functional biomaterials. mdpi.com Another strategy involves incorporating the self-assembling peptide into a hydrogel matrix capable of carrying and releasing conventional antibiotics in a controlled manner. A hydrogel formed from the tripeptide DLeu-Phe-Phe, for example, was successfully used to deliver ciprofloxacin, suggesting a promising approach for creating novel antimicrobial coatings. mdpi.com

These findings collectively demonstrate that supramolecular assemblies based on short phenylalanine peptides are a viable platform for creating materials with potent antibacterial properties.

| Peptide System | Target Organism(s) | Observed Antibacterial Effect/Application | Reference(s) |

| Self-assembled Diphenylalanine | S. aureus, E. coli | Inhibits bacterial growth; causes membrane disruption and depolarization. | nih.govescholarship.org |

| Boc-Phe-X-Phe-OH (X=Val, Leu, Phe) | Not specified | Forms stable nanofibrillar networks, indicating potential for functional material design. | mdpi.com |

| DLeu-Phe-Phe Hydrogel | Not specified | Acts as a carrier for the controlled release of the antibiotic ciprofloxacin. | mdpi.com |

| Fmoc-FFpY/Fe³⁺ Hydrogel | S. aureus, P. aeruginosa | Exhibits antibacterial activity, likely by disrupting the bacterial membrane and enhancing iron-induced oxidative stress. | dntb.gov.ua |

Molecular Electronics and Advanced Sensing Platforms

The unique electronic and self-organizing properties of phenylalanine-based peptides make them attractive candidates for the fabrication of advanced sensors. Their ability to form stable, ordered arrays on surfaces can significantly enhance the sensitivity and performance of sensing devices.

Biosensing Applications Based on Peptide Assemblies

Peptide assemblies provide a robust scaffold for creating highly sensitive biosensors. rsc.orgmdpi.com The foundational work in this area has often utilized diphenylalanine (FF), the shorter analogue of this compound. FF nanotubes can be immobilized on gold electrodes, serving as a platform to improve the electrochemical detection of analytes like glucose and ethanol. rsc.org The high surface area and biocompatibility of the peptide nanostructures enhance the performance of enzyme-based sensors. rsc.org

A notable application is the detection of organophosphate compounds, which are potent nerve agents and pesticides. In one design, the enzyme butyrylcholinesterase (BChE) was encapsulated within FF peptide nanotubes (PNTs). mdpi.com The inhibition of the enzyme's activity upon exposure to the organophosphate malathion (B1675926) could be measured electrochemically, forming the basis of the sensor. mdpi.com While specific biosensor applications leveraging unmodified this compound are less documented, its potential is recognized. Research into new receptors for Surface Plasmon Resonance (SPR) biosensors has included this compound among the tripeptides synthesized for potential use in proteasome determination, highlighting its relevance in the development of next-generation analytical devices. d-nb.info

| Sensor Platform | Analyte | Principle of Detection | Reference(s) |

| Diphenylalanine Nanotube-Modified Electrode | Glucose, Ethanol | Enhanced electrochemical signal for enzymatic detection. | rsc.org |

| Diphenylalanine PNTs with Encapsulated Butyrylcholinesterase (BChE) | Malathion (Organophosphate) | Electrochemical measurement of enzyme inhibition by the analyte. | mdpi.com |

| Tripeptide-based SPR Biosensor | 20S Proteasome | Investigated as a potential new receptor for SPR-based analysis. | d-nb.info |

Environmental Monitoring Technologies